Cas no 2172393-54-1 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acid)

1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a sterically hindered 2-methylpropanoyl group and a 4-methylpiperidine-4-carboxylic acid moiety, which contribute to enhanced stability and controlled reactivity during solid-phase peptide synthesis. The Fmoc protecting group ensures selective deprotection under mild basic conditions, facilitating efficient stepwise elongation of peptide chains. This compound is particularly useful in the synthesis of complex peptides requiring incorporation of conformationally constrained residues. Its high purity and well-defined reactivity profile make it a reliable building block for research in medicinal chemistry and bioconjugation.
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acid structure
2172393-54-1 structure
Product name:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acid
CAS No:2172393-54-1
MF:C26H30N2O5
Molecular Weight:450.526807308197
CID:6402624
PubChem ID:165805538

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acid
    • EN300-1503709
    • 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid
    • 2172393-54-1
    • インチ: 1S/C26H30N2O5/c1-25(2,22(29)28-14-12-26(3,13-15-28)23(30)31)27-24(32)33-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21H,12-16H2,1-3H3,(H,27,32)(H,30,31)
    • InChIKey: JQPHOSMNCBFGNW-UHFFFAOYSA-N
    • SMILES: OC(C1(C)CCN(C(C(C)(C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1)=O

計算された属性

  • 精确分子量: 450.21547206g/mol
  • 同位素质量: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 6
  • 複雑さ: 736
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 95.9Ų

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1503709-250mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid
2172393-54-1
250mg
$708.0 2023-09-27
Enamine
EN300-1503709-10000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid
2172393-54-1
10000mg
$3315.0 2023-09-27
Enamine
EN300-1503709-50mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid
2172393-54-1
50mg
$647.0 2023-09-27
Enamine
EN300-1503709-100mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid
2172393-54-1
100mg
$678.0 2023-09-27
Enamine
EN300-1503709-1000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid
2172393-54-1
1000mg
$770.0 2023-09-27
Enamine
EN300-1503709-500mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid
2172393-54-1
500mg
$739.0 2023-09-27
Enamine
EN300-1503709-1.0g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid
2172393-54-1
1g
$0.0 2023-06-05
Enamine
EN300-1503709-5000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid
2172393-54-1
5000mg
$2235.0 2023-09-27
Enamine
EN300-1503709-2500mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid
2172393-54-1
2500mg
$1509.0 2023-09-27

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acid 関連文献

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acidに関する追加情報

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic Acid: A Comprehensive Overview

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acid (CAS No. 2172393-54-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Aze(Mep)-OH, is a derivative of piperidine and features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to prevent premature reactions and ensure the desired sequence of amino acids.

The structure of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acid is characterized by its unique combination of functional groups. The Fmoc protecting group, attached to the amino group, ensures that the compound remains stable during synthesis and can be selectively deprotected when needed. The presence of the 4-methylpiperidine moiety imparts additional stability and solubility properties, making it an attractive candidate for various applications in drug development.

Recent studies have highlighted the potential of Fmoc-Aze(Mep)-OH in the development of novel therapeutic agents. One notable application is in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties. Peptidomimetics can offer enhanced stability, reduced immunogenicity, and better bioavailability compared to their natural counterparts. These properties make them particularly useful in the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases.

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that Fmoc-Aze(Mep)-OH can be effectively used as a building block in the synthesis of peptidomimetics targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors involved in various physiological processes and are key targets for drug discovery. The study showed that peptidomimetics synthesized using Fmoc-Aze(Mep)-OH exhibited high binding affinity and selectivity for specific GPCRs, suggesting their potential as lead compounds for further drug development.

Another area where Fmoc-Aze(Mep)-OH has shown promise is in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes within the body. This approach can improve the pharmacokinetic properties of drugs, such as their solubility, stability, and bioavailability. A recent study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis of prodrugs using Fmoc-Aze(Mep)-OH as a key intermediate. The prodrugs exhibited enhanced solubility and improved oral bioavailability compared to their parent compounds, making them suitable for further clinical evaluation.

The use of Fmoc-Aze(Mep)-OH in combinatorial chemistry has also been explored. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify potential drug candidates. The versatility and stability of Fmoc-Aze(Mep)-OH make it an ideal choice for generating diverse libraries of peptidomimetics and other small molecules. A study published in Bioconjugate Chemistry demonstrated the successful application of combinatorial chemistry techniques using Fmoc-Aze(Mep)-OH, leading to the identification of several promising lead compounds with potential therapeutic applications.

In addition to its applications in drug development, Fmoc-Aze(Mep)-OH has also been studied for its use in materials science. The unique properties of this compound make it suitable for the synthesis of functional polymers and other advanced materials. For example, a study published in Polymer Chemistry reported the synthesis of polymeric materials using Fmoc-Aze(Mep)-OH as a monomer. The resulting polymers exhibited excellent mechanical properties and were found to be biocompatible, making them suitable for use in biomedical applications such as tissue engineering and drug delivery systems.

The safety profile of Fmoc-Aze(Mep)-OH has also been extensively evaluated. Studies have shown that this compound is generally well-tolerated and does not exhibit significant toxicity at relevant concentrations. However, as with any chemical compound used in pharmaceutical research, it is important to conduct thorough safety assessments to ensure its safe use in various applications.

In conclusion, 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acid (CAS No. 2172393-54-1) is a versatile compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and favorable properties make it an attractive candidate for the development of novel therapeutic agents and advanced materials. Ongoing research continues to explore new applications and optimize its use in various fields, highlighting its potential as a valuable tool in modern scientific research.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD